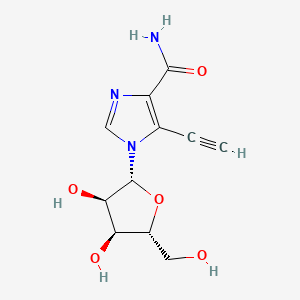
Eicar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicar, also known as this compound, is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Overview
The EICAR test file is a harmless executable string that serves as a benchmark for antivirus software. It is designed to trigger a response from antivirus programs, allowing users to verify their software's functionality without exposing systems to actual malware.
Antivirus Software Testing
This compound's primary application lies in testing antivirus software. Organizations use the this compound test file to:
- Validate the detection capabilities of their antivirus solutions.
- Ensure that antivirus software responds appropriately to potential threats.
- Conduct training sessions for IT staff on how to handle virus alerts.
Research and Development
The this compound test file has been instrumental in research settings where developers assess the effectiveness of new antivirus algorithms and techniques. For example, recent studies have explored embedding the this compound string within various file formats (e.g., JPEG images) to evaluate how well modern systems can detect and respond to threats hidden within files .
Picture Archiving and Communication Systems (PACS)
This compound has also been involved in enhancing cybersecurity measures within medical imaging frameworks. The National Cybersecurity Center of Excellence (NCCoE) has utilized the this compound test file in projects aimed at securing Picture Archiving and Communication Systems (PACS). These systems are crucial for managing medical images and patient data.
Key Findings from NCCoE Projects
- Implementation of defense-in-depth strategies using the this compound test file to simulate attacks and assess vulnerabilities.
- Development of guidelines for healthcare organizations to protect sensitive medical imaging data from cybersecurity threats .
Case Study 1: Antivirus Software Validation
A major antivirus company integrated the this compound test file into its quality assurance process. By routinely testing with this file, the company ensured that updates did not compromise detection capabilities. The results showed a consistent detection rate above 95%, affirming the reliability of their software .
Case Study 2: Cybersecurity in Healthcare
In a pilot project involving multiple healthcare institutions, the NCCoE employed the this compound test file to assess PACS security. The project revealed vulnerabilities in existing systems and led to recommendations for enhanced access controls and monitoring systems, significantly improving overall security posture .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Antivirus Testing | Validates detection capabilities of antivirus software | Ensures reliability and effectiveness |
| Cybersecurity Research | Assesses new algorithms and techniques in malware detection | Facilitates innovation in threat detection |
| Medical Imaging Security | Enhances security measures within PACS environments | Protects sensitive patient data |
| Training & Awareness | Educates IT staff on handling virus alerts | Improves organizational readiness |
Eigenschaften
Molekularformel |
C11H13N3O5 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylimidazole-4-carboxamide |
InChI |
InChI=1S/C11H13N3O5/c1-2-5-7(10(12)18)13-4-14(5)11-9(17)8(16)6(3-15)19-11/h1,4,6,8-9,11,15-17H,3H2,(H2,12,18)/t6-,8-,9-,11-/m1/s1 |
InChI-Schlüssel |
SWQQELWGJDXCFT-PNHWDRBUSA-N |
Isomerische SMILES |
C#CC1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
Kanonische SMILES |
C#CC1=C(N=CN1C2C(C(C(O2)CO)O)O)C(=O)N |
Synonyme |
5-ERFIC 5-ethynyl-1-ribofuranosylimidazole-4-carboxamide EICAR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















